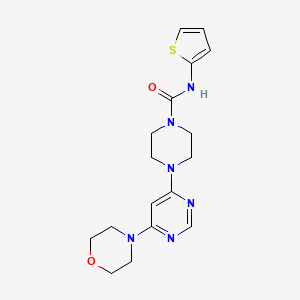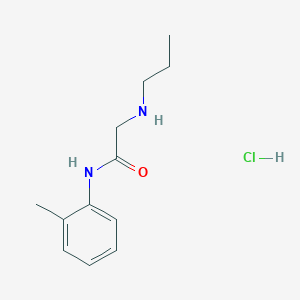![molecular formula C20H23N5O3 B2507838 9-(2,4-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923399-72-8](/img/structure/B2507838.png)
9-(2,4-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "9-(2,4-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" is a complex molecule that falls within the category of pyrimido-purine derivatives. These compounds are of interest due to their potential pharmacological properties and their structural relation to purine bases, which are fundamental components of nucleic acids.
Synthesis Analysis
The synthesis of pyrimido-purine derivatives, such as the one , involves the preparation of N9-alkylaminomethyl-, alkylpiperazino-, and alkylpiperidino-substituted tetrahydropyrimidono-purines. The process includes the introduction of various substituents at the N9 position, which can significantly influence the pharmacological activity of these compounds. For instance, the introduction of a phenylpiperazinealkyl substituent has been shown to yield compounds with notable central nervous system activity, including sedative and analgesic properties .
Molecular Structure Analysis
The molecular structure of pyrimido-purine derivatives is characterized by the presence of a purine and pyrimidine base. In related compounds, such as the 9-ethyl-2-aminopurine and 1-methyl-5-fluorouracil complex, the bases form a planar complex joined by hydrogen bonds, resembling the Watson-Crick pairing found in DNA. The overall structure can form interlocking sheet-like structures stabilized by hydrogen bonds . Although the specific molecular structure of the compound is not detailed in the provided papers, it is likely to exhibit similar planar complexation and hydrogen bonding.
Chemical Reactions Analysis
The chemical reactivity of pyrimido-purine derivatives can be influenced by the substituents attached to the purine system. For example, the presence of an additional six-membered ring with double bonds or a five-membered ring with a single double bond can affect the electronic properties of the molecule, as seen in NMR studies of related compounds. These structural modifications can alter the ease of protonation and the chemical shift in NMR spectra, indicating changes in the electron distribution within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimido-purine derivatives are closely related to their molecular structure and the substituents present. The introduction of different alkyl groups can modify the physicochemical properties, such as solubility and stability, which in turn can affect the pharmacological profile of the compounds. For instance, the introduction of phenylpiperazinealkyl substituents has been associated with significant pharmacological activity, including effects on locomotor activity and temperature regulation .
Aplicaciones Científicas De Investigación
Purine Metabolism in Human Health
Purine metabolism plays a critical role in human health, impacting a range of biological processes from DNA and RNA synthesis to energy transfer and signal transduction. Disorders in purine metabolism can lead to significant health issues, including immune deficiencies and metabolic disorders. An example is the study of adenosine deaminase deficiency, which affects purine metabolism and has implications for immune system function, highlighting the importance of understanding purine biochemistry for diagnosing and treating metabolic diseases (Mills et al., 1976).
Environmental Exposure to Purines
Research also extends into the environmental exposure to purine compounds and their impact on human health. For instance, certain purine derivatives have been detected in various environments, indicating potential exposure routes that could influence health outcomes. The presence of carcinogenic heterocyclic amines in urine of individuals consuming cooked meats demonstrates the relevance of dietary purines and their potential health risks, emphasizing the need for awareness and possible dietary adjustments (Ushiyama et al., 1991).
Purine Derivatives in Disease Mechanisms
Purine derivatives are also studied for their role in disease mechanisms and potential therapeutic targets. For example, the neuroprotective effects of caffeine, a well-known purine derivative, in Parkinson's disease models suggest that purine receptors might be a promising target for developing treatments for neurodegenerative diseases (Chen et al., 2001).
Purine Analogues in Cancer Research
In cancer research, purine analogues, such as 6-mercaptopurine, are utilized for their therapeutic properties. Studies investigating the metabolism and excretion of purine analogues can provide insights into their mechanisms of action, potential toxicities, and the basis for individualized dosing strategies to optimize cancer treatment outcomes. The tragic case of Purinethol (6-mercaptopurine) fatality due to prescription negligence underscores the importance of accurate drug dispensing and monitoring (Lin et al., 1982).
Propiedades
IUPAC Name |
9-(2,4-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-12-6-7-15(13(2)10-12)23-8-5-9-24-16-17(21-19(23)24)22(4)20(28)25(18(16)27)11-14(3)26/h6-7,10H,5,8-9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYPNAXBNWHXMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16589954 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]-N-(1,3-benzodioxol-5-ylmethyl)benzamide](/img/structure/B2507755.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2507756.png)

![1-(4-Methylphenyl)-3-[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2507761.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-chlorophenyl)urea](/img/structure/B2507766.png)
![3-Bromo-6-fluoro-8,9-dihydrobenzo[7]annulen-5-one](/img/structure/B2507768.png)
![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2507771.png)

![3,5-Difluoro-4-[(prop-2-enoylamino)methyl]benzoic acid](/img/structure/B2507774.png)



